5-(6-bromo-1H-1,3-benzodiazol-2-yl)-2-chloroaniline

Description

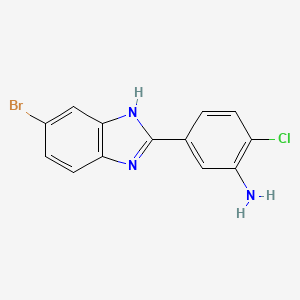

Chemical Structure: The compound 5-(6-bromo-1H-1,3-benzodiazol-2-yl)-2-chloroaniline (CAS: 1094362-08-9) features a benzodiazole core substituted with a bromine atom at position 6, linked to a 2-chloroaniline moiety via the benzodiazole’s 2-position. Its molecular formula is C₁₂H₇BrClN₃, with a molecular weight of 316.56 g/mol .

Properties

IUPAC Name |

5-(6-bromo-1H-benzimidazol-2-yl)-2-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClN3/c14-8-2-4-11-12(6-8)18-13(17-11)7-1-3-9(15)10(16)5-7/h1-6H,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGXAKBXSJVXDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC3=C(N2)C=C(C=C3)Br)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-bromo-1H-1,3-benzodiazol-2-yl)-2-chloroaniline typically involves the following steps:

Formation of the Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring through the reaction of o-phenylenediamine with a suitable brominating agent, such as bromine or N-bromosuccinimide (NBS), under controlled conditions.

Chlorination: The next step involves the introduction of the chlorine atom at the 2-position of the aniline ring. This can be achieved through the reaction of the intermediate benzodiazole compound with a chlorinating agent, such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(6-bromo-1H-1,3-benzodiazol-2-yl)-2-chloroaniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: The aniline group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidation states and reduced forms of the compound.

Scientific Research Applications

5-(6-bromo-1H-1,3-benzodiazol-2-yl)-2-chloroaniline has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the development of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 5-(6-bromo-1H-1,3-benzodiazol-2-yl)-2-chloroaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes or Receptors: Modulating the activity of enzymes or receptors involved in various biological processes.

Interference with Cellular Pathways: Affecting cellular signaling pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Key Features :

- Planar heterocyclic system : The benzodiazole core facilitates π-π stacking interactions, relevant in crystal engineering or supramolecular chemistry .

- Amine functionality : The aniline group enables derivatization for applications in medicinal chemistry or materials science.

Comparison with Structural Analogs

Structural and Functional Group Variations

The following compounds share structural motifs with the target molecule but differ in substituents or core heterocycles:

Key Observations :

- Halogenation : Bromine and chlorine substituents increase molecular weight and lipophilicity, impacting bioavailability .

- Linker groups : Methyl or methylene bridges (e.g., in ) enhance conformational flexibility, whereas direct aryl linkages (target compound) favor rigidity.

- Heterocycle type : Benzodiazoles (target) vs. benzimidazoles () alter electronic properties; benzimidazoles exhibit stronger basicity due to N-H tautomerism.

Comparative Yields :

Physicochemical Properties

Notes:

Biological Activity

5-(6-Bromo-1H-1,3-benzodiazol-2-yl)-2-chloroaniline, with the chemical formula C₁₃H₉BrClN₃ and CAS number 1183092-85-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Understanding the physico-chemical properties of this compound is crucial for predicting its biological behavior:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉BrClN₃ |

| Molar Mass | 322.59 g/mol |

| Density | 1.690 ± 0.06 g/cm³ |

| Boiling Point | 527.6 ± 60.0 °C (predicted) |

| pKa | 9.91 ± 0.10 (predicted) |

These properties can influence the compound's solubility, permeability, and ultimately its bioavailability.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Inhibition of Lipoxygenases : Compounds in this class have been reported as potential inhibitors of lipoxygenases (e.g., 12-lipoxygenase and 5-lipoxygenase), which are enzymes involved in the inflammatory response .

- Antimicrobial Activity : The benzodiazole moiety is known for its antimicrobial properties, particularly against Helicobacter pylori, suggesting that this compound may also possess similar activity .

- Anticancer Potential : Preliminary studies suggest that benzodiazole derivatives may exhibit anticancer properties through various pathways, including apoptosis induction and cell cycle arrest.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial effects of various benzodiazole derivatives found that compounds with halogen substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria. Specifically, compounds with a bromo group showed improved efficacy against H. pylori strains .

Case Study 2: Lipoxygenase Inhibition

In a comparative analysis of lipoxygenase inhibitors, several benzodiazole derivatives were evaluated for their ability to inhibit enzyme activity in vitro. The results indicated that the presence of halogen atoms significantly increased inhibitory potency, with compounds similar to this compound showing IC50 values in the low micromolar range .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.